molecular formula C3H4Cl2O2S B2945600 1-Chlorocyclopropane-1-sulfonyl chloride CAS No. 2137822-87-6

1-Chlorocyclopropane-1-sulfonyl chloride

Cat. No.: B2945600
CAS No.: 2137822-87-6
M. Wt: 175.02
InChI Key: MVDFEGZZJWANIE-UHFFFAOYSA-N
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Description

1-Chlorocyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4Cl2O2S. It is a derivative of cyclopropane, featuring both a chlorine atom and a sulfonyl chloride group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chlorocyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagentsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using readily available raw materials such as alpha-acetyl-gamma-butyrolactone and sulfonyl chloride. The process includes steps like chlorination, ring cleavage, cyclization, and re-chlorination to obtain the target product .

Chemical Reactions Analysis

Types of Reactions

1-Chlorocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl chloride group can participate in redox reactions.

    Addition Reactions: The cyclopropane ring can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-Chlorocyclopropane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chlorocyclopropane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Chlorocyclopropane-1-sulfonyl chloride include:

  • Cyclopropanesulfonyl chloride
  • 3-Chloropropanesulfonyl chloride
  • 1-Chlorocyclopropane-1-carbonyl chloride

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chlorocyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2S/c4-3(1-2-3)8(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDFEGZZJWANIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137822-87-6
Record name 1-chlorocyclopropane-1-sulfonyl chloride
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